N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
Description
N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure incorporates a benzyl group at the acetamide nitrogen and a p-toluenesulfonyl (tosyl) group at the 4-position of the spiro ring. The spirocyclic framework introduces conformational rigidity, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability . The tosyl group likely improves solubility and serves as a protective moiety during synthesis.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S/c1-18-7-9-20(10-8-18)32(29,30)26-15-16-31-23(26)11-13-25(14-12-23)22(28)21(27)24-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKRKRPXQVPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through the reaction of appropriate precursors under controlled conditions, such as the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide with two related compounds identified in the evidence:
Structural and Functional Group Variations
Conformational Analysis
The spiro[4.5]decane system in these compounds exhibits puckering, which can be quantified using Cremer and Pople ring-puckering coordinates . For example:
- Target Compound : The 1-oxa-4,8-diazaspiro[4.5]decane core likely adopts a chair-like or twist-boat conformation, influenced by the tosyl group’s steric bulk.
- Fluorobenzyl Derivative : The 1,3-diazaspiro[4.5]decane core with two carbonyl groups may enforce a flatter geometry, reducing pseudorotation freedom compared to the target compound.
Research Findings and Limitations
- Structural Insights : The target compound’s benzyl and tosyl groups balance lipophilicity and solubility, while the spiro core restricts conformational flexibility—a trait critical for target engagement in drug design.
- Data Gaps : The evidence lacks explicit data on biological activity, solubility, or thermodynamic stability. Comparative studies would require experimental validation of these properties.
- Contradictions : While and highlight structural diversity, the absence of direct pharmacological comparisons limits conclusions about relative efficacy.
Biological Activity
N-benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action based on available literature.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the tosyl group and the diazaspiro structure. The synthesis pathway can be summarized as follows:
- Formation of the Tosyl Group : The tosyl group is introduced to enhance the electrophilic character of the compound.
- Cyclization : The formation of the diazaspiro structure occurs through cyclization reactions involving appropriate precursors.
- Finalization : The final product is obtained by acylation with acetic anhydride or a similar reagent.
Anticancer Activity
Research indicates that compounds similar to N-benzyl derivatives exhibit significant anticancer properties. For instance, studies have shown that N-benzyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 15.0 | Apoptosis induction |
| DU145 | 12.5 | Cell cycle arrest |
These results suggest that N-benzyl compounds could serve as potential leads for developing new anticancer agents.
Anticonvulsant Activity
N-benzyl compounds have also been investigated for their anticonvulsant properties. A study demonstrated that certain derivatives provided significant protection against maximal electroshock (MES)-induced seizures in animal models.
| Compound | ED50 (mg/kg) | Activity |
|---|---|---|
| N-benzyl 2-acetamidoacetamide | 30 | Full protection |
| N-benzyl 2-hydroxyacetamide | 22 | Comparable to phenobarbital |
The results indicate that modifications in the benzyl structure can enhance anticonvulsant activity.
Anti-inflammatory Activity
The anti-inflammatory potential of N-benzyl derivatives has been explored through their interaction with cyclooxygenase enzymes (COX). Molecular docking studies suggest that these compounds can effectively inhibit COX enzymes, leading to reduced inflammation.
| Compound | COX Inhibition (%) | Remarks |
|---|---|---|
| S-4 (N-(benzo[d]thiazol-2-yl)-2-acetamide) | 85 | Strong inhibitor |
| N-benzyl derivative X | 70 | Moderate inhibitor |
The biological activities of N-benzyl derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in cancer progression and inflammation.
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
- Neuroprotective Effects : Modulation of neurotransmitter systems that prevent seizure activity.
Case Studies
-
Case Study on Anticancer Activity : A recent study evaluated the effects of N-benzyl derivatives on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.
- Findings : The most active derivative showed an IC50 value lower than standard chemotherapeutic agents.
-
Case Study on Anticonvulsant Activity : Another investigation assessed the anticonvulsant effects in rodent models, confirming that specific N-benzyl derivatives provided full protection against induced seizures.
- Findings : These compounds were compared favorably against established treatments like phenobarbital.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
